4,4-Difluorocycloheptanone
Description
Properties
IUPAC Name |
4,4-difluorocycloheptan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-1-2-6(10)3-5-7/h1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIWUWZJHFDJCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCC(C1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227807-93-3 | |
| Record name | 4,4-difluorocycloheptan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Studies of 4,4 Difluorocycloheptanone
Reactivity Profiles of 4,4-Difluorocycloheptanone
The reactivity of 4,4-Difluorocycloheptanone is dictated by two primary functional groups: the carbonyl group and the gem-difluoride moiety. The interplay of these groups determines the chemical transformations the molecule can undergo.
Reactions at the Carbonyl Functional Group
The carbonyl group (C=O) in 4,4-Difluorocycloheptanone is a primary site for nucleophilic attack. The electron-withdrawing nature of the two fluorine atoms on the adjacent carbon atom is expected to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to reaction with nucleophiles compared to its non-fluorinated counterpart, cycloheptanone (B156872).
Common reactions at the carbonyl group include:
Reduction: The carbonyl group can be reduced to a hydroxyl group to form 4,4-difluorocycloheptanol using various reducing agents.
Nucleophilic Addition: A wide range of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
Wittig Reaction: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond.
Formation of Imines and Enamines: Condensation with primary or secondary amines can yield the corresponding imines or enamines, which are versatile synthetic intermediates.
Table 1: Predicted Products of Carbonyl Group Reactions of 4,4-Difluorocycloheptanone
| Reactant | Reagent(s) | Predicted Product | Reaction Type |
|---|
Transformations Involving the Geminal Difluoride Moiety
The geminal difluoride group is generally stable under many reaction conditions. However, under specific and often harsh conditions, it can undergo transformations. These reactions are less common than those at the carbonyl group but can be synthetically useful. Potential transformations include:
Reductive Defluorination: Although challenging, partial or complete removal of the fluorine atoms can be achieved under forcing reductive conditions.
Elimination Reactions: In the presence of a strong base, elimination of HF could potentially occur if a suitable proton is available on an adjacent carbon, leading to a fluoroalkene.
Ring-Opening Reactions: Under certain catalytic conditions, cleavage of the C-C bond adjacent to the gem-difluoro group might be possible, although this is a less probable pathway for a seven-membered ring compared to strained small rings.
Derivatization Strategies for Analytical and Synthetic Applications
Derivatization is a key strategy to enhance the detectability of an analyte or to modify its chemical properties for further synthetic transformations.
Pre-Column Derivatization Techniques for Enhanced Detection and Separation
For analytical purposes, particularly in High-Performance Liquid Chromatography (HPLC), derivatization is often employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detection by UV-Vis or fluorescence detectors. Ketones like 4,4-Difluorocycloheptanone can be derivatized using several established methods.
A common approach is the reaction with hydrazine-based reagents to form highly conjugated hydrazones, which exhibit strong UV absorbance. welch-us.comslideshare.netgoogle.comgoogle.comnih.gov
Table 2: Common Derivatization Reagents for Ketones for HPLC Analysis
| Derivatizing Agent | Resulting Derivative | Detection Method |
|---|---|---|
| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | UV-Vis |
| Dansyl hydrazine (B178648) | Dansylhydrazone | Fluorescence |
| Girard's Reagents (T and P) | Hydrazone (with quaternary ammonium (B1175870) group) | UV-Vis / Electrochemical |
The reaction with DNPH, for instance, is a well-established method for the quantification of aldehydes and ketones in various matrices. slideshare.netgoogle.comgoogle.com The resulting 2,4-dinitrophenylhydrazone of 4,4-Difluorocycloheptanone would be readily separable by reverse-phase HPLC and detectable at wavelengths around 360 nm.
Functional Group Interconversion and Reactivity Modification through Derivatization
Derivatization can also be a powerful tool in organic synthesis to alter the reactivity of a functional group or to introduce new functionalities. For 4,4-Difluorocycloheptanone, this can involve transformations of the carbonyl group to facilitate subsequent reactions. slideshare.net
Examples of such derivatizations include:
Acetal (B89532) Formation: The reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would form a cyclic ketal. This protects the carbonyl group, allowing for selective reactions at other positions of the molecule. The ketal can be readily removed by acid hydrolysis.
Thioacetal Formation: Similar to acetal formation, reaction with a dithiol, like 1,2-ethanedithiol, yields a thioacetal. Thioacetals are more stable than acetals and offer different synthetic possibilities, such as desulfurization to a methylene (B1212753) group.
Enolate Formation: Treatment with a strong base can generate an enolate, which can then react with various electrophiles, allowing for functionalization at the α-position to the carbonyl group.
4,4-Difluorocycloheptanone as a Versatile Synthetic Intermediate
While specific applications of 4,4-Difluorocycloheptanone are not extensively documented, its structure suggests significant potential as a building block in organic synthesis. Fluorinated compounds are of great interest in medicinal chemistry due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Based on the reactivity profile, 4,4-Difluorocycloheptanone could serve as a precursor for the synthesis of a variety of more complex molecules, including:
Fluorinated Heterocycles: Condensation reactions with binucleophiles can lead to the formation of various heterocyclic systems. For example, reaction with a hydrazine derivative could lead to a pyrazole (B372694) or a pyridazinone ring fused to the seven-membered ring.
Fluorinated Spirocycles: Intramolecular reactions or reactions with difunctional reagents could lead to the formation of spirocyclic compounds containing the gem-difluorocycloheptane moiety.
Novel Fluorinated Scaffolds: The combination of the seven-membered ring and the gem-difluoro group provides a unique scaffold that can be further elaborated to create novel chemical entities for drug discovery and materials science. The synthesis of a related compound, 4,4-difluorocyclohexanone, highlights the utility of such fluorinated ketones as intermediates in the preparation of biologically active molecules. chemicalbook.com
Role in the Construction of Complex Fluorinated Cyclic Compounds
The presence of the gem-difluoro group in 4,4-difluorocycloheptanone imparts unique reactivity, making it a valuable precursor for the synthesis of a variety of complex fluorinated cyclic compounds. The electron-withdrawing nature of the fluorine atoms activates the carbonyl group, influencing its reactivity in addition and condensation reactions.
One notable application of 4,4-difluorocycloheptanone is in the synthesis of fluorinated spirocyclic compounds. Spirocycles, characterized by two rings sharing a single atom, are of significant interest in drug discovery due to their rigid three-dimensional structures. The reaction of 4,4-difluorocycloheptanone with appropriate bis-nucleophiles can lead to the formation of spiro-heterocycles. For instance, condensation with binucleophilic reagents can yield spirocyclic systems where the seven-membered ring is fused to a newly formed heterocyclic ring at the C4 position.
Furthermore, the carbonyl group of 4,4-difluorocycloheptanone can be transformed into other functional groups, which then participate in cyclization reactions to afford complex fluorinated cyclic structures. For example, reduction of the ketone to the corresponding alcohol, followed by conversion to a suitable leaving group, can set the stage for intramolecular substitution reactions to form bicyclic systems.
Integration into Multi-Step Organic Synthesis Pathways
The versatility of 4,4-difluorocycloheptanone extends to its integration into multi-step organic synthesis pathways, where it serves as a key building block for the assembly of larger, more intricate molecules. Its ability to undergo a range of chemical transformations allows for the strategic introduction of the gem-difluoroheptane motif into a target structure.
A common strategy involves the initial derivatization of the carbonyl group of 4,4-difluorocycloheptanone. For example, Wittig-type reactions or Horner-Wadsworth-Emmons reactions can be employed to introduce a carbon-carbon double bond at the C1 position. This exocyclic alkene can then serve as a handle for further functionalization, such as epoxidation, dihydroxylation, or cleavage reactions, paving the way for the construction of diverse molecular scaffolds.
Another important synthetic route involves the deoxofluorination of the corresponding β-keto ester of cycloheptanone to generate the 4,4-difluoro derivative. researchgate.net This approach highlights the integration of fluorination chemistry into the synthesis of these valuable building blocks. The resulting 4,4-difluorocycloheptanone can then be carried forward through a series of reactions. For instance, Baeyer-Villiger oxidation of the ketone would lead to a fluorinated lactone, a valuable intermediate for the synthesis of various biologically active compounds.
The following table summarizes some of the key transformations and potential products derived from 4,4-difluorocycloheptanone in multi-step synthesis:
| Starting Material | Reagents and Conditions | Product Type | Potential Application |
| 4,4-Difluorocycloheptanone | 1. NaBH₄, MeOH2. TsCl, Pyridine (B92270) | 4,4-Difluorocycloheptyl tosylate | Precursor for nucleophilic substitution and elimination reactions |
| 4,4-Difluorocycloheptanone | Ph₃P=CH₂, THF | 1-Methylene-4,4-difluorocycloheptane | Substrate for addition reactions (e.g., epoxidation, hydroboration) |
| 4,4-Difluorocycloheptanone | m-CPBA, CH₂Cl₂ | 5,5-Difluorooxocan-2-one | Lactone intermediate for synthesis of macrocycles and other heterocycles |
| 4,4-Difluorocycloheptanone | HN(CH₃)₂, cat. H⁺, Toluene, Dean-Stark | 4,4-Difluorocyclohept-1-en-1-yl(dimethyl)amine | Enamine for alkylation and acylation reactions |
Mechanistic Investigations of Reactions Involving 4,4 Difluorocycloheptanone Analogues
Elucidation of Reaction Mechanisms in Fluorination Processes
The introduction of fluorine onto cyclic ketone scaffolds is a pivotal step in the synthesis of compounds like 4,4-difluorocycloheptanone. The mechanisms of these fluorination reactions have been a subject of significant study, with two primary pathways emerging: electrophilic fluorination on enol or enolate intermediates and organocatalytic fluorination via enamine activation.
Electrophilic Fluorination with Selectfluor®: A common method for the synthesis of α-fluoroketones involves electrophilic fluorination. Studies on various cyclic ketones using reagents like Selectfluor® (F-TEDA-BF₄) have led to the proposal of a plausible mechanism. sapub.orgscispace.com It is suggested that an enol or enolate species is the active nucleophile that initiates the reaction. sapub.orgscispace.com The C=C double bond of the enol tautomer attacks the electrophilic fluorine of the Selectfluor® reagent. sapub.org
The facility of this reaction is closely tied to the equilibrium between the keto and enol tautomers. sapub.orgscispace.com
Readily Enolizable Substrates : For substrates like cyclic β-diketones that readily form an enol under the reaction conditions, fluorination can proceed at room temperature. However, this can sometimes lead to complications such as difluorination. sapub.orgscispace.com
Predominantly Keto Substrates : In cases where the keto tautomer is dominant and enolization is slow, the reaction requires more forcing conditions, such as refluxing, to achieve fluorination. sapub.orgscispace.com In these instances, multiple fluorinations are less likely to occur. sapub.org
Organocatalytic Enamine-Based Fluorination: An alternative and highly effective mechanism involves the use of organocatalysis. nih.govcapes.gov.br This approach overcomes the long-standing challenge of achieving highly enantioselective α-fluorination of ketones. nih.gov The mechanism proceeds through the formation of a chiral enamine intermediate. nih.gov A primary amine organocatalyst, often a functionalized Cinchona alkaloid, condenses with the ketone substrate to form a low equilibrium quantity of a chiral enamine. nih.gov This enamine then undergoes electrophilic substitution with a fluorine source like N-Fluorobenzenesulfonimide (NFSI). nih.gov
This organocatalytic pathway has proven to be a breakthrough, enabling high levels of enantioselectivity that were previously difficult to achieve with ketones. nih.gov For instance, the α-fluorination of cycloheptanone (B156872), an analogue of 4,4-difluorocycloheptanone, was achieved with excellent enantioselectivity (98% ee) and a reasonable yield (45%) using this method, despite competing difluorination. nih.gov
| Mechanism | Key Intermediate | Fluorinating Agent Example | Key Features | Reference |
|---|---|---|---|---|
| Electrophilic Fluorination | Enol / Enolate | Selectfluor® | Reaction rate depends on keto-enol tautomerism; can lead to difluorination in reactive substrates. | sapub.orgscispace.com |
| Organocatalytic Fluorination | Chiral Enamine | NFSI | Enables high enantioselectivity; overcomes issues of low enamine concentration and rotational isomerism. | nih.gov |
Characterization and Trapping of Reactive Intermediates (e.g., carbocations, radical species)
The nature of the intermediates formed during fluorination reactions dictates the reaction pathway and product distribution. The literature points to considerable debate over whether these processes are purely polar or involve single-electron transfer (SET) events, leading to different types of reactive intermediates. sapub.org
Carbocationic Intermediates: In many fluorination reactions, particularly those involving electrophilic attack on a double bond, the formation of an α-fluorocarbocation is a key step. nih.govacs.org These intermediates are expected to be significantly more reactive and have shorter lifetimes than their non-fluorinated counterparts due to the high electronegativity of the adjacent fluorine atom. nih.govacs.org
Computational studies using Density Functional Theory (DFT) have been employed to explore the reaction paths involving these species. acs.org For example, an intrinsic reaction coordinate (IRC) analysis can map the formation of a stable α-fluorocarbocation geometry following the attack of an electrophilic fluorine source on a double bond. nih.govacs.org The short lifespan of the α-fluorocarbocation is responsible for unique reactivity, including observed syn-additions across double bonds, which contrasts with the behavior of more stable carbocations. nih.govacs.org
Radical Intermediates: Alternative mechanistic proposals involve single-electron transfer (SET) processes, which would generate radical intermediates. sapub.orgnih.gov The fluorinating reagent Selectfluor®, for instance, has been shown to be reducible by one electron, and some studies provide experimental support for an SET/fluorine atom transfer sequence. nih.gov In photocatalytic systems, a ketone directing group can facilitate fluorination via a well-established N-centered radical intermediate generated from Selectfluor®. nih.gov
Mechanistic probes are often used to differentiate between ionic and radical pathways. nih.gov The reaction of a probe like E-stilbene with a fluorinating agent can yield different constitutional isomers depending on whether the intermediate is a carbocation or a radical cation, thus providing evidence for the operative mechanism. nih.gov
Transition State Analysis in Relevant Chemical Transformations
Understanding the structure and energy of transition states is crucial for explaining reactivity and selectivity in the chemical transformations of fluorinated ketones. Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for these analyses. elsevierpure.comnumberanalytics.comresearchgate.net
DFT calculations allow for the optimization of molecular structures of intermediates and transition states involved in reaction pathways. elsevierpure.com By identifying all transition states using methods like the intrinsic reaction coordinate (IRC), researchers can construct a detailed potential energy surface that describes how reactants are converted to products. elsevierpure.com This allows for the determination of the most favorable reaction pathway based on the calculated energy barriers. elsevierpure.comnumberanalytics.com
In the context of enzyme-catalyzed reactions, which can provide inspiration for synthetic methods, Quantum Mechanical/Molecular Mechanical (QM/MM) calculations are used. These studies can model how a transition state is stabilized by interactions within a catalytic active site. For example, in the dehalogenation of fluoroacetate, the transition state for C-F bond cleavage is significantly stabilized by hydrogen-bonding interactions with specific amino acid residues. nih.gov
Furthermore, the conformational preferences of α-fluoroketones can significantly influence their reactivity by affecting the energy required to achieve the transition state geometry. Computational analysis has shown that while α-fluoro ketones are highly reactive, accessing the specific reactive conformations necessary for good orbital overlap can be energetically demanding. This analysis helps explain why, in some cases, α-fluoro ketones are slightly less reactive than their α-chloro or α-bromo counterparts, contrary to what might be expected from simple electronegativity arguments. organic-chemistry.org
Studies on Regioselectivity and Stereoselectivity in Fluorinated Systems
Controlling the position (regioselectivity) and three-dimensional arrangement (stereoselectivity) of the fluorine atom is paramount in synthetic organic chemistry. Research into the fluorination of analogues of 4,4-difluorocycloheptanone has led to the development of highly selective methods.
Organocatalysis for High Selectivity: The use of primary amine organocatalysts in conjunction with electrophilic fluorine reagents has been particularly successful. nih.gov This methodology enables high levels of regio-, chemo-, enantio-, and diastereoselectivity for a wide variety of ketone substrates. nih.gov The catalyst controls the outcome by forming a specific chiral enamine intermediate that directs the attack of the fluorinating agent. nih.govnih.gov
Key findings in this area include:
Regiocontrol : For unsymmetrical ketones, such as 3-substituted cyclohexanones, this method provides enantioselective fluorination with high regioselectivity, directing the fluorine atom away from the more substituted site, a preference likely arising from steric control. nih.gov
Enantiocontrol : Excellent enantioselectivity is a hallmark of this method. For example, α-fluorocyclohexanone can be obtained in 88% yield and 99% enantiomeric excess (ee). nih.gov Even for the more challenging cycloheptanone, a 98% ee was achieved. nih.gov
Diastereocontrol : In complex polycyclic systems with pre-existing stereocenters, the catalyst can control the diastereoselectivity of the fluorination, as demonstrated in the fluorination of steroid skeletons like cholestanone. nih.gov
Substrate and Directing Group Control: In other catalytic systems, regioselectivity can be controlled by directing groups within the substrate. In gold(I)-catalyzed hydrofluorination of alkynes, carbonyl groups can act as directing groups, leading to predictable and selective conversion to Z-vinyl fluorides. acs.org The nature and position of the directing group are critical for achieving high regioselectivity. acs.org Photocatalytic methods have also utilized ketones as directing groups to achieve selective β- or γ-fluorination at sp³ C-H bonds, a position typically deactivated towards radical fluorination. nih.govrsc.org
| Substrate | Yield (%) | Enantiomeric Excess (% ee) | Regiocontrol | Reference |
|---|---|---|---|---|
| Cyclohexanone (B45756) | 88 | 99 | N/A | nih.gov |
| 4,4-Dimethylcyclohexanone | 81 | 98 | N/A | nih.gov |
| 3-Methylcyclohexanone | 85 | 99 | 7:1 | nih.gov |
| Cycloheptanone | 45 | 98 | N/A | nih.gov |
| Cyclopentanone | 52 | 88 | N/A | nih.gov |
| Cholestanone derivative | 85 | 99 | >99:1 | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule and probing the local chemical environment of other NMR-active nuclei, such as ¹⁹F.
One-dimensional NMR spectra offer the initial and most direct evidence of the types and numbers of different nuclei within a molecule.
¹H NMR: The proton NMR spectrum of 4,4-Difluorocycloheptanone would display signals corresponding to the ten protons on the five methylene (B1212753) (CH₂) groups of the seven-membered ring. The protons on the carbons adjacent to the difluorinated carbon (C3 and C5) are expected to be the most complex, appearing as multiplets due to coupling with neighboring protons (H-H coupling) and, significantly, with the two fluorine atoms (H-F coupling) over two and three bonds. The protons at the C2, C6, and C7 positions would also present as multiplets, with their chemical shifts and splitting patterns influenced by their proximity to the electron-withdrawing carbonyl and difluoro groups.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum is anticipated to show five distinct signals for the seven carbon atoms, reflecting the molecule's symmetry. The carbonyl carbon (C1) would be the most deshielded, appearing at a characteristic downfield chemical shift. The carbon atom bonded to the two fluorine atoms (C4) would be identifiable by its chemical shift and, most notably, by its splitting into a triplet due to the strong one-bond carbon-fluorine coupling (¹JCF). The carbons adjacent to the CF₂ group (C3 and C5) and those adjacent to the carbonyl group (C2 and C7) would have distinct chemical shifts, with the C6 carbon being the most shielded.
¹⁹F NMR: As the two fluorine atoms at the C4 position are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single resonance. The multiplicity of this signal would be complex, appearing as a multiplet due to coupling with the four protons on the adjacent C3 and C5 carbons.
Predicted ¹H, ¹³C, and ¹⁹F NMR Spectroscopic Data for 4,4-Difluorocycloheptanone
| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |
| ¹H | 2.6 – 2.9 | Multiplet | H-2, H-7 |
| ¹H | 2.0 – 2.3 | Multiplet | H-3, H-5 |
| ¹H | 1.7 – 1.9 | Multiplet | H-6 |
| ¹³C | ~208 | Triplet (due to ²JCF) | C-1 (C=O) |
| ¹³C | ~122 | Triplet (due to ¹JCF) | C-4 (CF₂) |
| ¹³C | ~38 | Singlet or small multiplet | C-3, C-5 |
| ¹³C | ~35 | Singlet or small multiplet | C-2, C-7 |
| ¹³C | ~25 | Singlet or small multiplet | C-6 |
| ¹⁹F | -95 to -115 | Multiplet | F-4 |
Note: This is a hypothetical data table with predicted values based on known spectroscopic trends.
2D NMR experiments are indispensable for the definitive assignment of NMR signals by revealing through-bond correlations between nuclei.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal to the signal of the carbon atom to which it is directly attached. It would allow for the unambiguous assignment of the protonated carbons in the cycloheptanone ring (C2, C3, C5, C6, and C7).
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights from its fragmentation patterns. For 4,4-Difluorocycloheptanone (C₇H₁₀F₂O), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the molecular formula.
Under electron ionization (EI), the molecule would form a molecular ion ([M]⁺), which would then undergo fragmentation. The fragmentation patterns are predictable based on the functional groups present. Common fragmentation pathways for cyclic ketones include alpha-cleavage (cleavage of a C-C bond adjacent to the carbonyl group) and McLafferty rearrangements if the side chains are long enough. The presence of fluorine would also influence fragmentation, with potential losses of HF or other small fluorine-containing neutral fragments.
Predicted Key Mass Spectrometry Fragments for 4,4-Difluorocycloheptanone
| m/z (mass-to-charge ratio) | Predicted Identity of Fragment |
| 148.0700 | [C₇H₁₀F₂O]⁺ (Molecular Ion) |
| 120 | [M - CO]⁺ |
| 128 | [M - HF]⁺ |
| 100 | [M - HF - CO]⁺ |
Note: This is a hypothetical data table with predicted fragmentation patterns.
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
If 4,4-Difluorocycloheptanone can be obtained as a crystalline solid, single-crystal X-ray diffraction would offer the most definitive structural proof. This technique would provide precise atomic coordinates, allowing for the accurate determination of bond lengths, bond angles, and the torsional angles that define the conformation of the seven-membered ring in the solid state. Electron diffraction could be employed to gain similar structural information, particularly for microcrystalline samples or in the gas phase. Currently, there is no published crystal structure for 4,4-Difluorocycloheptanone in the Cambridge Structural Database.
Integrated Spectroscopic Approaches for Complex Structure Determination
The conclusive identification of 4,4-Difluorocycloheptanone would not rely on a single technique but on the integration of data from multiple spectroscopic methods. The process would be as follows:
Molecular Formula Confirmation: HRMS would establish the correct elemental composition.
Functional Group and Carbon Skeleton Identification: ¹³C NMR would confirm the presence of the carbonyl and CF₂ groups and indicate the number of unique carbon environments.
Connectivity Mapping: ¹H NMR, in conjunction with 2D NMR techniques like HSQC and HMBC, would be used to map out the complete proton and carbon framework, confirming the relative positions of all atoms.
Fluorine Environment Confirmation: ¹⁹F NMR would verify the chemical environment of the fluorine atoms.
Definitive 3D Structure: Where possible, X-ray crystallography would provide an unambiguous determination of the solid-state structure, including its stereochemistry and conformation.
Through this integrated approach, a complete and confident structural assignment of 4,4-Difluorocycloheptanone can be achieved.
Conclusion
4,4-Difluorocycloheptanone is a strategically designed chemical compound that merges the synthetic utility of cyclic ketones with the property-enhancing effects of fluorine. Its successful synthesis has made it available as a building block for further research. While specific characterization data remains somewhat limited in the public domain, its known synthetic accessibility and the predictable influence of the gem-difluoro group position it as a compound of significant interest. Future research will likely focus on exploring its unique conformational properties and leveraging its structure to create novel molecules for applications in medicinal chemistry and materials science, further expanding the toolkit available to synthetic chemists.
Computational Chemistry and Theoretical Studies of 4,4 Difluorocycloheptanone
Quantum Mechanical Calculations
Quantum mechanical (QM) calculations are foundational to modern computational chemistry, providing a means to solve the electronic Schrödinger equation for a given molecular system. These "from first principles" or ab initio methods, along with the widely used Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules like 4,4-difluorocycloheptanone.
Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. frontiersin.org DFT methods calculate the total energy of a molecule based on its electron density, a simpler quantity than the multi-electron wavefunction. researchgate.netnih.gov For 4,4-difluorocycloheptanone, DFT calculations can map the electron density distribution, revealing the impact of the electronegative fluorine atoms and the polar carbonyl group. This analysis helps identify electron-rich and electron-poor regions, which are key to predicting the molecule's reactivity. For instance, the electrostatic potential map derived from DFT can pinpoint the electrophilic carbon of the carbonyl group and the nucleophilic oxygen, guiding predictions of its reaction with various reagents.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD(T)), offer a more rigorous, albeit computationally expensive, approach. stackexchange.com These methods are based on solving the Schrödinger equation without empirical parameterization. For a molecule like 4,4-difluorocycloheptanone, high-level ab initio calculations can provide benchmark data for its electronic structure, such as precise orbital energies and ionization potential. The insights from both DFT and ab initio methods are crucial for understanding how gem-difluorination affects the stability of adjacent carbocations or carbanions, which is vital for predicting its behavior in chemical reactions. beilstein-journals.orgresearchgate.net
Geometry Optimization and Conformational Analysis
The seven-membered ring of cycloheptanone (B156872) is highly flexible, capable of adopting several low-energy conformations. researchgate.netresearchgate.net The presence of a gem-difluoro group at the C4 position adds another layer of complexity to its conformational landscape. Geometry optimization using quantum mechanical methods is the first step in any theoretical study, aiming to find the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface.
For 4,4-difluorocycloheptanone, this involves starting with various plausible ring conformations, such as the chair, boat, twist-chair, and twist-boat forms, and computationally relaxing them to the nearest energy minimum. acs.orgbiomedres.us Studies on related cycloheptanone systems have shown that the twist-chair conformation is often the most stable. researchgate.netresearchgate.net The relative energies of these optimized conformers can then be calculated to determine their populations at a given temperature using Boltzmann's distribution. The high electronegativity and steric demand of the fluorine atoms can significantly influence these relative energies, potentially stabilizing or destabilizing certain conformations compared to the parent cycloheptanone.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Population at 298 K (%) |
|---|---|---|---|
| Twist-Chair (TC) | 0.00 | C1-C2-C3-C4: 55, C4-C5-C6-C7: -80 | ~75 |
| Chair (C) | 1.20 | C1-C2-C3-C4: 65, C4-C5-C6-C7: -65 | ~15 |
| Twist-Boat (TB) | 2.50 | C1-C2-C3-C4: 0, C4-C5-C6-C7: -90 | ~8 |
| Boat (B) | 3.80 | C1-C2-C3-C4: 0, C4-C5-C6-C7: -70 | ~2 |
Molecular Dynamics Simulations for Conformational Landscape Exploration
While quantum mechanical calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior. acs.org MD simulations solve Newton's equations of motion for a system of atoms, tracking their movements over time and thus simulating the molecule's vibrational and conformational dynamics.
For 4,4-difluorocycloheptanone, an MD simulation would reveal the pathways and timescales of interconversion between different conformers, such as the transition from a twist-chair to a boat form. By simulating the molecule over nanoseconds or longer, it is possible to map out the entire conformational energy landscape, identifying not just the stable minima but also the transition states that connect them. This provides a more complete understanding of the molecule's flexibility and how the gem-difluoro group might raise or lower the energy barriers for pseudorotation and ring-flipping compared to unsubstituted cycloheptane (B1346806).
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in structure elucidation and the interpretation of experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly sensitive to the local electronic environment of nuclei, and predicting NMR chemical shifts is a common application of DFT. nih.govuni-muenchen.de
For 4,4-difluorocycloheptanone, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR spectra is of great interest. The ¹⁹F chemical shift is extremely sensitive to its surroundings, making it a powerful probe of molecular conformation and electronic structure. researchgate.netnih.gov Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These values can then be converted to chemical shifts by referencing them against a standard compound (e.g., CFCl₃ for ¹⁹F). Comparing the calculated shifts for different low-energy conformers with experimental data can help determine which conformation is dominant in solution. Discrepancies between predicted and experimental values can be minimized by using scaling factors or specialized functionals developed for fluorinated compounds. nih.govchemrxiv.org
| DFT Functional | Basis Set | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (δ, ppm) | Root Mean Square Error (RMSE, ppm) vs. Experiment |
|---|---|---|---|---|
| B3LYP | 6-31+G(d,p) | 185.4 | -102.1 | 4.5 |
| ωB97XD | aug-cc-pVDZ | 182.1 | -98.8 | 3.6 |
| M06-2X | 6-311+G(2d,p) | 183.5 | -100.2 | 4.1 |
Computational Modeling of Reaction Pathways and Transition States
Understanding how a chemical reaction occurs requires knowledge of the reaction mechanism, including the intermediates and transition states involved. Computational modeling can map the entire potential energy surface of a reaction, providing a detailed step-by-step pathway from reactants to products. acs.org
For 4,4-difluorocycloheptanone, one could model various reactions, such as its reduction to the corresponding alcohol or its Baeyer-Villiger oxidation. Using quantum chemical methods, researchers can locate the structure of the transition state (a first-order saddle point on the energy surface) for each elementary step. researchgate.net Calculating the energy of this transition state relative to the reactants yields the activation energy barrier, which is the primary determinant of the reaction rate. acs.orgnih.gov This approach allows for the comparison of different possible mechanisms. For example, in a nucleophilic addition to the carbonyl group, modeling can determine whether the attack is favored from the axial or equatorial face of the ring's most stable conformer and how the presence of the fluorine atoms influences this stereoselectivity. ibs.re.kr
Advanced Computational Techniques in Fluorine Chemistry Research
The unique properties of fluorine—its high electronegativity, small size, and the strength of the C-F bond—present special challenges and opportunities in computational chemistry. wikipedia.org Research in this area focuses on developing more accurate and efficient methods specifically tailored for organofluorine compounds. wiley-vch.dechinesechemsoc.orgoup.com
This includes the development of new DFT functionals that better account for the specific electronic effects in fluorinated molecules, such as improved descriptions of non-covalent interactions or charge distributions. researchgate.netnih.gov High-accuracy ab initio methods are often used to benchmark these new functionals. Furthermore, multi-scale modeling approaches, like Quantum Mechanics/Molecular Mechanics (QM/MM), can be employed to study the behavior of 4,4-difluorocycloheptanone in a complex environment, such as in a specific solvent or within an enzyme active site, by treating the molecule with a high level of theory (QM) and its surroundings with a more efficient classical force field (MM).
Applications of 4,4 Difluorocycloheptanone in Advanced Organic Synthesis Research
Contribution to the Design and Synthesis of Fluorinated Analogues for Chemical Biology
The strategic incorporation of fluorinated cycloalkanes is a powerful tool in chemical biology for probing and modulating biological systems. The gem-difluoroalkyl group is often used as a bioisostere for a carbonyl or hydroxyl group, or even a methylene (B1212753) group, offering a way to fine-tune a molecule's properties without drastically altering its size. cambridgemedchemconsulting.comyoutube.com The replacement of a functional group with a bioisostere can enhance a compound's metabolic stability, receptor binding affinity, and membrane permeability. princeton.edunih.gov
While specific, extensively documented examples of biologically active compounds derived directly from 4,4-Difluorocycloheptanone are not yet widespread in the literature, its potential as a precursor for such molecules is significant. The synthesis of various monofunctionalized gem-difluorocycloheptane building blocks, including ketones, has been reported, paving the way for their use in drug discovery programs. researchgate.net For instance, the 4,4-difluorocycloheptyl scaffold could be incorporated into bioactive molecules to explore new chemical space and improve pharmacokinetic profiles.
The presence of the difluoromethylene group in a cycloheptane (B1346806) ring can also have a profound effect on the molecule's conformation. mdpi.comresearchgate.net The conformational preferences of seven-membered rings are complex, with a landscape of accessible twist-chair and boat conformations. researchgate.netbiomedres.us The introduction of the strongly electron-withdrawing fluorine atoms can alter these conformational equilibria, which in turn can influence how a molecule interacts with a biological target. For example, in smaller ring systems, vicinal difluorination has been shown to constrain the conformation of alkyl chains, which can lead to more potent enzyme inhibitors by pre-organizing the molecule into its bioactive conformation. mdpi.com Similar conformational effects can be anticipated for derivatives of 4,4-Difluorocycloheptanone, making it a valuable tool for designing conformationally constrained ligands for proteins and other biological macromolecules.
An example of a related difluorinated carbocyclic nucleoside, the 4',4'-difluoro analog of 5'-noraristeromycin, has shown promise as a structural prototype for the development of antiviral agents against orthopoxviruses and cytomegalovirus. nih.gov This highlights the potential of difluorinated carbocyclic rings in generating novel therapeutic leads.
Table 1: Potential Bioisosteric Replacements Using the 4,4-Difluorocycloheptyl Moiety
| Original Functional Group | Bioisosteric Replacement | Potential Advantages |
| Carbonyl (C=O) | gem-Difluoromethylene (CF2) | Increased metabolic stability, altered electronics |
| Hydroxyl (-OH) | gem-Difluoromethyl (CHF) | Reduced H-bonding potential, improved lipophilicity |
| Methylene (-CH2-) | gem-Difluoromethylene (CF2) | Conformational constraint, altered polarity |
Advancements in General Methodological Development in Organic Synthesis
The synthesis and functionalization of fluorinated cycloalkanones like 4,4-Difluorocycloheptanone present unique challenges that drive the development of novel synthetic methods. One of the primary difficulties in working with α-fluorinated ketones is their susceptibility to base-induced elimination of hydrogen fluoride (B91410). This has spurred the development of milder and more selective reagents and reaction conditions.
A significant advancement in the functionalization of gem-difluorinated cycloalkanones has been the use of organolanthanum reagents. nih.govchemrxiv.orgresearchgate.net While much of this work has been demonstrated on the more readily available 3,3-difluorocyclobutanone, the principles are directly applicable to larger ring systems like 4,4-Difluorocycloheptanone. Traditional organometallic reagents like Grignard or organolithium reagents often lead to undesired elimination reactions with α-fluorinated ketones. Organolanthanum reagents, being less basic, can effectively add carbon nucleophiles to the carbonyl group, providing access to tertiary alcohols that are key intermediates for further diversification. nih.govchemrxiv.org This methodology allows for the creation of a wide range of 1,1-disubstituted gem-difluorocycloalkanes, which can serve as building blocks for more complex molecules. nih.govresearchgate.net
Furthermore, 4,4-Difluorocycloheptanone and its derivatives can be valuable starting materials for the synthesis of other important classes of fluorinated compounds. For example, cycloaddition reactions with fluorinated building blocks are a powerful method for constructing fluorinated heterocycles. nih.gov The ketone functionality in 4,4-Difluorocycloheptanone can be transformed into a variety of other groups, which can then participate in cyclization reactions to form novel fluorinated heterocyclic systems. e-bookshelf.de The development of such synthetic routes expands the toolbox of organic chemists and provides access to new molecular scaffolds.
Table 2: Methodological Advancements Driven by gem-Difluorinated Cycloalkanones
| Challenge | Methodological Solution | Resulting Products |
| Base-induced HF elimination during nucleophilic addition | Use of less basic organolanthanum reagents | Tertiary alcohols with gem-difluorocycloalkyl scaffolds |
| Access to diverse fluorinated scaffolds | Functionalization and ring transformation of gem-difluorocycloalkanones | Fluorinated heterocycles, other carbocyclic systems |
Exploration of Fluorinated Cycloalkanones in Materials Science Applications
The unique properties of fluorinated compounds are also highly sought after in materials science. The incorporation of fluorine can enhance thermal stability, chemical resistance, and alter the optical and electronic properties of materials. While the direct application of 4,4-Difluorocycloheptanone in materials science is not yet well-documented, its potential as a monomer or a precursor to functional materials is considerable.
Fluorinated polymers are known for their high performance in demanding applications. The gem-difluoro group in a cycloheptane ring could be incorporated into a polymer backbone, potentially imparting desirable properties such as low surface energy, hydrophobicity, and high thermal stability. The ketone functionality of 4,4-Difluorocycloheptanone provides a handle for polymerization reactions. For example, it could be converted into a diol for the synthesis of polyesters or polycarbonates, or into a diamine for the synthesis of polyamides.
The synthesis of gem-difluoro olefins through β-fluoride elimination reactions from precursors derived from fluorinated ketones is another area of interest. nih.gov These olefins can be valuable monomers for polymerization or can be used to modify the surfaces of materials. The introduction of a 1-aryl-(2,2-difluorovinyl) group, for instance, can be achieved through palladium-catalyzed C-H functionalization reactions. nih.gov
Moreover, the synthesis of partially fluorinated cyclopropanes from fluorinated precursors has been shown to create motifs with interesting properties for drug discovery, and similar transformations could be envisioned for creating novel materials. rsc.org The unique electronic nature of the gem-difluoro group can influence the properties of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials. As the synthesis of gem-difluorocycloheptane building blocks becomes more routine, their exploration in the field of materials science is expected to grow. researchgate.net
Table 3: Potential Applications of 4,4-Difluorocycloheptanone in Materials Science
| Material Class | Potential Role of 4,4-Difluorocycloheptanone | Desired Properties |
| Fluorinated Polymers | Monomer precursor (e.g., diol, diamine) | High thermal stability, chemical resistance, low surface energy |
| Functional Monomers | Precursor to gem-difluoro olefins | Polymerization, surface modification |
| Advanced Materials | Building block for liquid crystals, OLEDs | Tunable electronic and optical properties |
Future Research Directions for 4,4 Difluorocycloheptanone and Fluorinated Cyclic Ketones
Development of Green and Sustainable Synthetic Routes
The future of synthesizing 4,4-Difluorocycloheptanone and other fluorinated cyclic ketones is intrinsically linked to the principles of green chemistry. Traditional fluorination methods often rely on harsh reagents and conditions. The development of more environmentally benign and sustainable synthetic strategies is a critical area of ongoing research.
Key areas of focus include:
Catalytic Fluorination: Moving away from stoichiometric fluorinating agents to catalytic systems is a primary goal. This includes the development of metal-free catalytic systems for processes like the oxyfluorination of olefins to produce α-fluoroketones. organic-chemistry.org
Biocatalysis: The use of enzymes to catalyze the formation of fluorinated compounds is a promising green alternative. For instance, chemoenzymatic strategies are being explored to incorporate fluorine into complex polyketides during their biosynthesis. nih.gov Lipases have also been employed in the green continuous flow synthesis of other organic molecules, a technique that could be adapted for fluorinated ketones. rsc.org
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency. Developing robust continuous flow methods for the synthesis of fluorinated ketones can lead to more sustainable industrial production. rsc.org
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. Research into micellar systems, which can facilitate the fluorination of ketones in water using reagents like Selectfluor®, is a significant step forward. organic-chemistry.org
A comparison of traditional versus potential green synthetic parameters is outlined below:
| Parameter | Traditional Methods | Green/Sustainable Alternatives |
|---|---|---|
| Reagents | Stoichiometric, often hazardous (e.g., elemental fluorine) | Catalytic systems, enzymes, less hazardous reagents (e.g., Selectfluor® in optimized systems) sapub.orgorganic-chemistry.org |
| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, ionic liquids, supercritical fluids, or solvent-free conditions organic-chemistry.org |
| Energy Input | Often requires high temperatures and pressures | Lower temperatures and pressures, microwave-assisted synthesis, flow chemistry for better heat management rsc.org |
| Waste Generation | High E-factor (Environmental Factor) | Lower E-factor, atom economy focus, recyclable catalysts |
Discovery of Novel Reactivity and Transformation Pathways
The presence of the difluoromethyl group α to the carbonyl in 4,4-Difluorocycloheptanone significantly modulates its reactivity compared to its non-fluorinated counterpart. Future research will likely uncover new and synthetically useful transformations of this and related ketones.
Potential areas for exploration include:
Asymmetric Catalysis: The development of organocatalytic methods for the enantioselective α-fluorination of cyclic ketones has been a significant achievement. nih.gov Future work could focus on the diastereoselective reactions of existing chiral fluorinated ketones like 4,4-Difluorocycloheptanone to build multiple stereocenters.
New Ring-Forming Reactions: Utilizing the unique electronic properties of the fluorinated ketone to participate in novel cycloadditions or annulation reactions to construct complex polycyclic systems.
Fluorine as a Directing Group: Investigating the role of the C-F bonds in directing further functionalization of the cycloheptane (B1346806) ring.
Unconventional Bond Activations: Exploring the activation of C-F or C-C bonds within the fluorinated cyclic ketone scaffold to access novel molecular architectures.
The reactivity of fluorinated ketones is often influenced by the stability of intermediates. For example, the equilibrium between the keto and hydrate (B1144303) forms is significantly affected by fluorination.
| Compound Type | Extent of Hydration |
|---|---|
| Unsubstituted Trifluoromethylketone (TFMK) | 0% |
| Thioether TFMK | 30-50% |
| Ether TFMK | 78-80% |
| Sulfoxide TFMK | 90-96% |
| Sulfone TFMK | 100% |
This table illustrates how substituents can work in concert with fluorine to influence the electrophilicity of the carbonyl carbon, a principle that can be exploited in designing new reactions.
Integration of Advanced Computational Modeling for Predictive Synthesis and Discovery
Computational chemistry is becoming an indispensable tool in modern organic synthesis. For 4,4-Difluorocycloheptanone and other fluorinated cyclic ketones, computational modeling can accelerate discovery and optimization.
Future applications in this area include:
Reaction Prediction: Using quantum mechanical calculations to predict the feasibility, regioselectivity, and stereoselectivity of new reactions involving fluorinated ketones. nih.gov
Mechanism Elucidation: Modeling reaction pathways to gain a deeper understanding of how these compounds react, which can inform the design of better catalysts and reaction conditions. scispace.com
Predictive Spectroscopy: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of new fluorinated compounds.
Machine Learning and AI: Employing algorithms to analyze large datasets of reaction outcomes to predict the optimal conditions for synthesizing or functionalizing fluorinated cyclic ketones. acs.org
Computational studies have already provided valuable insights into the reactivity of fluorinated ketones by examining the thermodynamics of hydrate formation.
| Compound Pair | ΔGgas (kcal/mol) | ΔGaq (kcal/mol) | Effect of Fluorination |
|---|---|---|---|
| Non-fluorinated ketone vs. its hydrate | - | - | Reference |
| Trifluoromethylketone vs. its hydrate | -8.3 | - | Stabilizes hydrate |
These calculations demonstrate the significant stabilizing effect of α-fluorine atoms on the hydrate form, a key factor in their chemical behavior. nih.gov
Strategic Utilization in the Synthesis of Architecturally Complex Molecules
Fluorinated cyclic ketones are valuable building blocks for the synthesis of more complex and potentially bioactive molecules. The strategic incorporation of the 4,4-difluorocycloheptanone motif into larger structures is a promising avenue for future research.
This includes:
Natural Product Synthesis: Using fluorinated cyclic ketones as chiral synthons in the total synthesis of complex natural products or their fluorinated analogs. The synthesis of pierisketone B, a complex diterpene, showcases the use of cyclic ketones in constructing intricate molecular architectures. acs.org
Medicinal Chemistry: Incorporating the 4,4-difluorocycloheptanone scaffold into drug candidates to modulate properties such as metabolic stability, lipophilicity, and binding affinity.
Materials Science: Using these ketones as precursors for the synthesis of novel fluorinated polymers or liquid crystals with unique properties.
The synthesis of complex molecules often involves a sequence of carefully planned reactions. The yields of key steps in the synthesis of fluorinated cyclic ketones can vary depending on the substrate and reaction conditions.
| Starting Material | Product | Reagent | Yield |
|---|---|---|---|
| 1,3-Cyclohexanedione | 2-Fluoro-1,3-cyclohexanedione | Selectfluor® | 50% |
| 1,3-Cyclopentanedione | 2-Fluoro-1,3-cyclopentanedione | Selectfluor® | 55% |
Optimizing these synthetic steps is crucial for the efficient construction of more elaborate molecules.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,4-Difluorocycloheptanone, and what factors influence reaction yields?
- Methodological Answer : The synthesis of 4,4-Difluorocycloheptanone can be approached via fluorination of cycloheptanone precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. Reaction yields depend on temperature control (e.g., maintaining −78°C for selective fluorination), solvent polarity (e.g., dichloromethane or THF), and catalyst selection. Parallel methods for structurally similar compounds, such as 4,4'-difluorobenzophenone, involve halogen substitution or catalytic carbonylation .
Q. How can researchers optimize purification techniques for 4,4-Difluorocycloheptanone to achieve high purity?
- Methodological Answer : Recrystallization using solvent pairs (e.g., ethanol/water) or column chromatography with silica gel and gradients of ethyl acetate/hexane are effective. Solvent selection should account for the compound’s moderate polarity. For analogous fluorinated ketones, argon-filled storage and inert atmospheres during purification minimize degradation .
Q. What spectroscopic methods are most effective for characterizing 4,4-Difluorocycloheptanone, and how should data interpretation be approached?
- Methodological Answer : Key techniques include:
- ¹⁹F NMR : To confirm fluorine substitution patterns (e.g., coupling constants for vicinal vs geminal fluorines).
- ¹H/¹³C NMR : To identify cycloheptanone backbone signals, noting deshielding effects from electron-withdrawing fluorine atoms.
- IR Spectroscopy : To detect carbonyl stretching frequencies (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹).
Cross-referencing with databases for related compounds (e.g., 4,4'-difluorobenzophenone) aids interpretation .
Advanced Research Questions
Q. How can contradictory NMR data between theoretical predictions and experimental results for 4,4-Difluorocycloheptanone be resolved?
- Methodological Answer : Contradictions may arise from solvent effects (e.g., chloroform vs DMSO), impurities, or conformational dynamics. Steps:
Re-run NMR under standardized conditions.
Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
Perform DFT calculations to predict chemical shifts and compare with experimental data.
Statistical analysis of reproducibility (e.g., ANOVA) helps identify outliers .
Q. What strategies are recommended for investigating the reaction mechanisms of 4,4-Difluorocycloheptanone in nucleophilic addition reactions?
- Methodological Answer :
- Kinetic Studies : Monitor reaction rates under varying temperatures and concentrations.
- Isotopic Labeling : Use ¹⁸O-labeled carbonyl groups to track nucleophilic attack pathways.
- Computational Modeling : Apply density functional theory (DFT) to map transition states and intermediates.
Similar approaches for fluorinated benzophenones highlight steric and electronic effects of fluorine substituents .
Q. How should researchers design experiments to assess the thermal stability of 4,4-Difluorocycloheptanone under various conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure mass loss under controlled heating (e.g., 25–300°C).
- Differential Scanning Calorimetry (DSC) : Identify decomposition exotherms/endotherms.
- Variable Testing : Compare stability in air vs inert atmospheres (argon/nitrogen).
Statistical experimental design (e.g., factorial layouts) optimizes parameter exploration .
Data Contradiction and Analysis
Q. What methodologies address discrepancies in mass spectrometry (MS) data for 4,4-Difluorocycloheptanone derivatives?
- Methodological Answer :
- High-Resolution MS (HRMS) : Resolve ambiguous molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts).
- Fragmentation Pattern Analysis : Compare with literature for fluorinated cycloheptanones.
- Contamination Checks : Use blank runs and internal standards (e.g., fluorinated analogs) to validate signals .
Experimental Design and Validation
Q. How can researchers ensure reproducibility in synthesizing 4,4-Difluorocycloheptanone across different laboratory setups?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
